Facile Deprotection to Uracil Derivatives Enables Streamlined C-Nucleoside Synthesis
2,4-Dimethoxypyrimidine-5-carbaldehyde undergoes quantitative deprotection to the corresponding uracil under mild acidic conditions (e.g., HCl/MeOH, room temperature, 2–4 hours), whereas analogous uracil-5-carbaldehydes bearing alternative protecting groups (e.g., benzyl, silyl) require harsher conditions and often yield incomplete conversion [1]. This facile deprotection, attributed to the lability of the methoxy groups under acidic conditions, provides a distinct synthetic advantage for generating C-nucleoside analogs.
| Evidence Dimension | Deprotection efficiency (conversion to uracil) |
|---|---|
| Target Compound Data | Quantitative conversion to uracil (yield >95%) |
| Comparator Or Baseline | Uracil-5-carbaldehydes with benzyl or silyl protecting groups |
| Quantified Difference | Target compound achieves complete deprotection under mild conditions (HCl/MeOH, RT, 2–4 h) while comparators require harsher conditions (e.g., TFA, elevated temperature) with yields typically <85% |
| Conditions | 1,3-Dipolar cycloaddition product derived from 2,4-dimethoxypyrimidine-5-carbaldehyde, treated with HCl in methanol |
Why This Matters
This streamlined deprotection reduces step count and improves overall yield in multi-step syntheses of C-nucleoside analogs, directly impacting cost-efficiency and scalability for procurement decisions.
- [1] Coutouli-Argyropoulou, E., Lianis, P., Mitakou, M., Giannoulis, A., & Nowak, J. (2006). 1,3-Dipolar cycloaddition approach to isoxazole, isoxazoline and isoxazolidine analogues of C-nucleosides related to pseudouridine. Tetrahedron, 62(7), 1494–1501. View Source
